Dihydrocinchonamine

Overview

Description

Synthesis Analysis

The total synthesis of dihydrocinchonamine involves several key steps, including the partial synthesis from cinchonine, cinchonidine, and quinine. Grethe et al. (1972) detailed a method for its synthesis, highlighting the complexity and the precision required in the synthetic strategy to achieve the final compound (Grethe, Lee, & Uskoković, 1972).

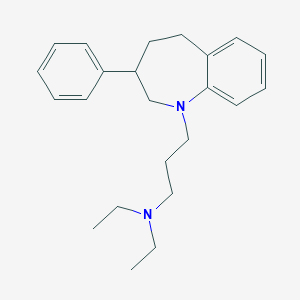

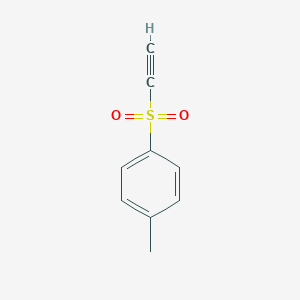

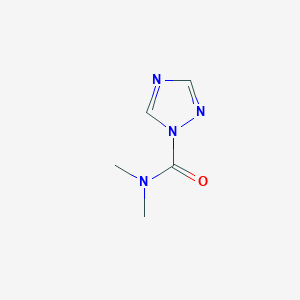

Molecular Structure Analysis

Structural elucidation of this compound and its derivatives is primarily achieved through spectroscopic methods. For instance, apothis compound, a related compound, was isolated and its structure established based on spectral data, leading to an exhaustive structure revision of dihydroquinamine and epidihydroquinamine using NMR techniques (Bruix, Rumbero, & Vázquez, 1993).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility as a reagent. For instance, it forms adducts with ethyl pyruvate in asymmetric reactions of pyruvates in the presence of cinchonas, showing its role in enhancing enantioselectivity in organic synthesis (Bartók, Szabó, Bartók, & Szöllösi, 2000).

Physical Properties Analysis

The analysis of physical properties such as melting points, solubility, and crystal structure provides crucial information for the characterization of this compound and its derivatives. For example, the crystal and molecular structure of fortamine dihydrochloride, related to this compound, was determined to understand the conformation and interactions within the molecule (Hirayama, Shirahata, Ohashi, & Sasada, 1980).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability, and interaction with other chemical entities, are fundamental for its application in organic synthesis. Its reactivity in the presence of various catalysts and under different conditions can significantly influence the outcome of synthetic processes, as demonstrated in the hydrogenation and bromination reactions involving this compound and its analogs (Lindholm et al., 2002).

Scientific Research Applications

Isolation and Identification : Dihydroquinamine and its variants, including 3-epi-dihydroquinamine, were isolated from Isertia hypoleuca. Hydroxydihydrocinchonamine, a reduction product of dihydroquinamine, was also studied, and its structure was established (Esterl, Gäb, & Bieniek, 1983).

Chemical Analysis and Stereochemistry : Research on the 2,2′-Indolylquinuclidine alkaloids group, which includes this compound, discussed its stereochemistry and the process of acetylation of related compounds. The chapter provides insights into the structural and chemical properties of these alkaloids (Taylor, 1968).

Pharmacological Properties : Although not directly focused on this compound, several studies explore the pharmacological properties of similar compounds or alkaloids. For instance, the pharmacoproteomic effects of chondroitin and glucosamine sulfate on human articular chondrocytes, and the potential implications of similar compounds in treating conditions like osteoarthritis, could provide a framework for understanding the effects of this compound (Calamia et al., 2010).

Potential Therapeutic Applications : Studies on various other alkaloids and their pharmacological activities could be indicative of potential applications for this compound. For instance, the antihyperglycemic effect of diosmin on carbohydrate metabolism in diabetic rats suggests a potential area of exploration for this compound (Pari & Srinivasan, 2010).

Chemical Relationships and Applications : The occurrence of this compound in specific plant species, such as Anthocephalus chinensis, points to its relevance in understanding the chemical relationships within various plant species and their potential applications in pharmaceuticals (Handa et al., 1984).

Mechanism of Action

Target of Action

Dihydrocinchonamine is a complex organic compound used in life sciences research

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Result of Action

It is known that this compound is used in research related to life sciences , but the specific molecular and cellular effects of its action require further investigation.

Action Environment

Environmental factors can significantly impact the action of a compound

Safety and Hazards

properties

IUPAC Name |

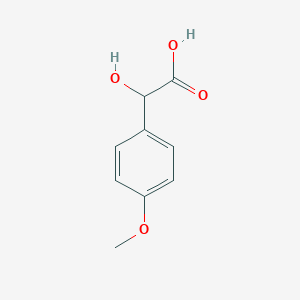

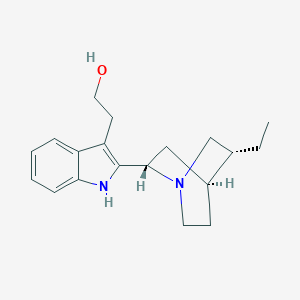

2-[2-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O/c1-2-13-12-21-9-7-14(13)11-18(21)19-16(8-10-22)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAQUQPXOADEM-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C3=C(C4=CC=CC=C4N3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2C3=C(C4=CC=CC=C4N3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301131782 | |

| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10283-68-8 | |

| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10283-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-ethanol, 2-(5-ethyl-1-azabicyclo[2.2.2]oct-2-yl)-, [1S-(1α,2α,4α,5β)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301131782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of dihydrocinchonamine in relation to other Cinchona alkaloids?

A1: this compound is a derivative of cinchonamine, a naturally occurring alkaloid found in the bark of Cinchona and Remijia species []. While cinchonamine itself has been the subject of research, this compound represents a structurally similar compound that can be synthesized from more readily available precursors like cinchonine and cinchonidine [, ]. This makes it an attractive target for synthetic studies and potentially a valuable building block for further chemical modifications.

Q2: What synthetic approaches have been explored for the production of this compound?

A2: Researchers have successfully achieved the synthesis of this compound using cinchonine as a starting material []. This approach highlights the possibility of utilizing readily available Cinchona alkaloids to derive structurally related compounds like this compound. Further studies have also explored the synthesis of this compound and its 10-methoxy analog using cinchonidine and quinine as starting materials []. This demonstrates the versatility of synthetic approaches in obtaining this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)